2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Description
This compound is a dihydropyrimidinone (DHPM) derivative featuring a benzyl substituent at the 5-position of the pyrimidine ring and a 2-chlorophenyl group attached via an acetamide linkage. DHPMs are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural uniqueness of this compound lies in the combination of a sulfanylacetamide bridge and benzyl/2-chlorophenyl substituents, which may influence its electronic properties, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C19H16ClN3O3S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-8-4-5-9-15(14)21-16(24)11-27-19-22-17(25)13(18(26)23-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24)(H2,22,23,25,26) |
InChI Key |
YPSCIOLFCUPFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group or other functional groups in the compound.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). The compound acts as an inhibitor of the HIV integrase enzyme, which is crucial for the viral replication process. Studies have shown that derivatives of dihydropyrimidinone compounds can effectively inhibit HIV replication in vitro, suggesting that modifications to the structure can enhance antiviral potency .
1.2 Antimicrobial Activity
In addition to its antiviral properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, making it a candidate for further development as an antimicrobial agent . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Synthesis and Derivatives
2.1 Synthetic Methods
The synthesis of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine ring and subsequent functionalization to introduce the benzyl and chlorophenyl groups. The use of various alkylating agents during synthesis has been documented to yield different derivatives with varying biological activities .
2.2 Structural Variations
The compound's structure allows for several modifications that can enhance its biological activity. For instance, altering the substituents on the pyrimidine ring or modifying the acetamide group can lead to derivatives with improved efficacy against specific targets like HIV or certain bacterial strains .
Case Studies
3.1 HIV Treatment Studies
A notable case study involved testing a series of dihydropyrimidinone derivatives, including this compound, for their ability to inhibit HIV integrase activity. Results showed a significant reduction in viral replication rates in cell cultures treated with these compounds compared to controls . The study concluded that these compounds could serve as a foundation for developing new antiretroviral therapies.
3.2 Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated that it exhibited promising results, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .
Summary Table of Applications
| Application | Description | Efficacy |
|---|---|---|
| Antiviral | Inhibits HIV integrase; reduces viral replication | Significant in vitro activity |
| Antimicrobial | Effective against various bacterial strains | Promising results against resistant strains |
| Synthesis | Multi-step organic synthesis; allows for structural modifications | Diverse derivatives possible |
Mechanism of Action
The mechanism of action of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
Substituent Effects on Solubility: The benzyl group in the target compound likely enhances lipophilicity compared to the allyl group in ’s compound .
Thermal Stability: The 2,3-dichlorophenyl substituent in Compound 5.6 correlates with a higher melting point (230°C) compared to the 4-phenoxyphenyl analog (224°C) in Compound 5.15, suggesting stronger intermolecular interactions (e.g., halogen bonding) .
Spectral Trends :
- The NHCO proton resonates near 10.10 ppm across all analogs, indicating minimal electronic perturbation by substituents on the pyrimidine ring .
- Aromatic protons in N-(2-chlorophenyl) derivatives (target compound and ) are expected to show downfield shifts due to electron-withdrawing effects of chlorine.
Pharmacological Implications (Inference from Structural Analogues)
- Antimicrobial Potential: The 2-chlorophenyl group in the target compound and ’s derivative is structurally analogous to known antimicrobial agents, suggesting possible activity against Gram-positive bacteria .
- Sulfonyl vs. Benzyl Groups : ’s 4-methylphenylsulfonyl substituent may confer protease inhibition activity, contrasting with the benzyl group’s role in membrane permeability .
Biological Activity
The compound 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide is a member of the pyrimidine derivative family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
- Molecular Formula: C₁₈H₁₈ClN₃O₂S
- Molecular Weight: 363.87 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notable activities include:
- Antimicrobial Activity: The compound has shown moderate activity against various bacterial strains, particularly Gram-positive bacteria. Structure–activity relationship (SAR) studies suggest that modifications to the benzyl and chlorophenyl groups can enhance antimicrobial efficacy .
- Anticancer Properties: Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells with promising results, demonstrating an IC50 value in the low micromolar range .
- Anti-inflammatory Effects: The presence of the sulfenamide group may contribute to anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to reduced proliferation of cancer cells and pathogens .
- Receptor Interactions: It might interact with specific receptors involved in signaling pathways that regulate inflammation and immune responses.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against MCF-7 cells. The findings revealed that it induced apoptosis through a mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins. The IC50 was determined to be approximately 4.5 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a series of antimicrobial tests, the compound was assessed against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the molecular structure could enhance activity against these pathogens, with some derivatives showing MIC values below 10 µg/mL .
| Compound Variant | MIC (µg/mL) | Activity Type |
|---|---|---|
| Original Compound | 12 | Moderate Antimicrobial |
| Benzyl Derivative | 8 | Enhanced Antimicrobial |
| Chlorophenyl Variant | 5 | Strong Antimicrobial |
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyrimidinone-thiol intermediate with a substituted acetamide via nucleophilic substitution. Key steps include:
- Step 1 : Preparation of the pyrimidinone-thiol scaffold using thiourea and a benzyl-substituted diketone under acidic conditions.
- Step 2 : Activation of the acetamide precursor (e.g., 2-chloro-N-(2-chlorophenyl)acetamide) for sulfanyl group incorporation.
- Optimization : Solvent selection (e.g., DMF or ethanol), temperature control (60–80°C), and catalytic bases (e.g., K₂CO₃) to enhance yield .
- Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.
Q. How can the crystal structure and molecular conformation of this compound be characterized?
- X-ray crystallography is the gold standard for resolving 3D structure. Key parameters include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement using software like SHELXL to model hydrogen bonding (e.g., between hydroxy and carbonyl groups) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric/colorimetric substrates (e.g., NADH depletion for dehydrogenase activity) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ calculation) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Step 1 : Cross-validate experimental NMR (¹H/¹³C) with DFT-simulated spectra (software: Gaussian or ORCA). Adjust solvent and tautomerization settings in simulations .
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or rotameric equilibria .
- Case study : Discrepancies in carbonyl chemical shifts may arise from hydrogen bonding; confirm via IR spectroscopy (stretching frequencies ~1650–1700 cm⁻¹) .
Q. What experimental designs are robust for studying environmental fate and degradation pathways?
- OECD Guidelines : Apply Test No. 307 (aerobic soil degradation) to measure half-life under controlled humidity and temperature .
- Analytical methods : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed pyrimidine rings or sulfoxide derivatives) .
- Partitioning studies : Determine log Kow (octanol-water coefficient) via shake-flask method to assess bioaccumulation potential .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., dihydrofolate reductase).
- Key parameters : Prioritize hydrogen bonds between the acetamide moiety and catalytic residues (e.g., Asp or Glu) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .
Q. What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) and characterize via dynamic light scattering .
- Surfactants : Test polysorbate-80 or cyclodextrins to enhance aqueous dispersion .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
- Modification hotspots :
- Benzyl group : Replace with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
- Acetamide linkage : Substitute sulfur with sulfone (-SO₂-) to alter electronic properties .
- Screening : Synthesize 10–15 analogs and correlate substituent effects with activity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
